![molecular formula C24H29NO B10856515 3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DC-1-76.1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DC-1-76.1 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal. This process often involves metathesis reactions, where the halogen is replaced by the metal, forming the desired compound . The reaction conditions usually require controlled temperatures and the presence of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of DC-1-76.1 is scaled up using similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: DC-1-76.1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving DC-1-76.1 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of DC-1-76.1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
DC-1-76.1 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, DC-1-76.1 is investigated for its potential therapeutic effects, particularly in cancer treatment and immunotherapy . Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of DC-1-76.1 involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular functions. For example, in cancer cells, DC-1-76.1 may inhibit the activity of key signaling pathways, thereby reducing cell proliferation and inducing apoptosis . The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparación Con Compuestos Similares
DC-1-76.1 is often compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include DC-1-75.1, DC-1-77.1, and DC-1-78.1. Compared to these compounds, DC-1-76.1 exhibits higher stability and reactivity, making it more suitable for certain applications. Additionally, its unique chemical structure allows for more versatile modifications and functionalizations, further enhancing its utility in various fields .
Conclusion
DC-1-761 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties, including stability and reactivity, make it a subject of significant interest
Propiedades
Fórmula molecular |
C24H29NO |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
3-[(1R,5S,9S)-9-ethenyl-2-(2-phenylethyl)-2-azabicyclo[3.3.1]nonan-5-yl]phenol |
InChI |
InChI=1S/C24H29NO/c1-2-22-23-12-7-14-24(22,20-10-6-11-21(26)18-20)15-17-25(23)16-13-19-8-4-3-5-9-19/h2-6,8-11,18,22-23,26H,1,7,12-17H2/t22-,23-,24-/m1/s1 |
Clave InChI |
VYLFPTUCOJRQKZ-WXFUMESZSA-N |
SMILES isomérico |
C=C[C@@H]1[C@H]2CCC[C@@]1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
SMILES canónico |
C=CC1C2CCCC1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



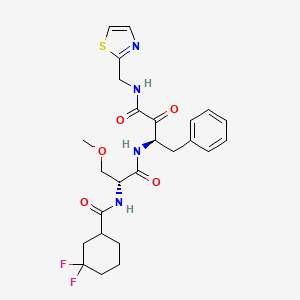
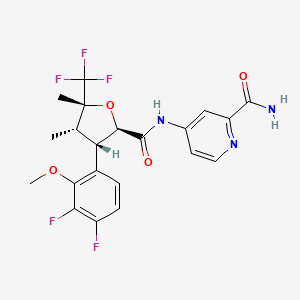
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)
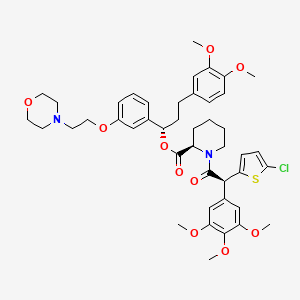
![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)
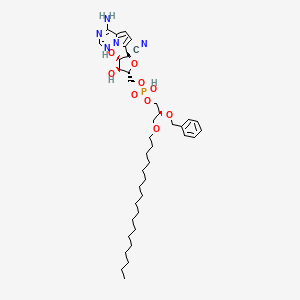
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
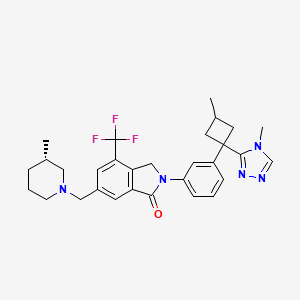
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)